4a,5,8,8a-Tetrahydro-1,4-naphthoquinone
Overview
Description
4a,5,8,8a-Tetrahydro-1,4-naphthoquinone is an organic compound with the molecular formula C10H10O2. It is a derivative of naphthoquinone, characterized by the presence of a tetrahydro ring structure.
Scientific Research Applications
4a,5,8,8a-Tetrahydro-1,4-naphthoquinone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone can be synthesized through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and 1,4-benzoquinone. This reaction typically requires specific conditions such as controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the Diels-Alder reaction is optimized for higher yields. The process may include purification steps such as recrystallization to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions: 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.
Major Products: The major products formed from these reactions include various quinone and hydroquinone derivatives, which have significant applications in different chemical processes .
Mechanism of Action
The mechanism of action of 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone involves its interaction with various molecular targets and pathways. It can act as an electron acceptor in redox reactions, influencing cellular processes. The compound’s ability to undergo redox cycling makes it a potential candidate for targeting oxidative stress pathways in biological systems .
Comparison with Similar Compounds
- 1,4-Naphthoquinone
- 4a,5,8,8a-Tetrahydro-6-methyl-1,4-naphthoquinone
- 1,4,4a,8a-Tetrahydro-endo-1,4-methanonaphthalene-5,8-dione
Comparison: Compared to these similar compounds, 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone is unique due to its specific tetrahydro ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other naphthoquinone derivatives may not be as effective .
Properties
IUPAC Name |
4a,5,8,8a-tetrahydronaphthalene-1,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-2,5-8H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUZSEVUJQNQNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956477 | |
Record name | 4a,5,8,8a-Tetrahydronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6271-40-5, 35043-92-6 | |
Record name | 4a,5,8,8a-Tetrahydro-1,4-naphthoquinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6271-40-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Naphthoquinone, 4a,5,8,8a-tetrahydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006271405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC155659 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1, 4a,5,8,8a-tetrahydro- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36727 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4a,5,8,8a-Tetrahydronaphthalene-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00956477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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